Cas no 1567939-37-0 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine)

(1R)-1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine is a chiral amine derivative featuring a 1-methylimidazole substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The imidazole moiety enhances its utility as a ligand or building block in coordination chemistry and catalysis. This compound exhibits high purity and stability under standard conditions, ensuring reproducibility in research and industrial applications. Its structural properties enable selective functionalization, facilitating the development of biologically active molecules. Suitable for use in enantioselective transformations, it serves as a key precursor in the synthesis of optically active compounds, contributing to advancements in medicinal chemistry and material science.
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine structure
1567939-37-0 structure
Product name:(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
CAS No:1567939-37-0
MF:C6H11N3
MW:125.171640634537
CID:6506140
PubChem ID:82898138

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
    • 1567939-37-0
    • AKOS021217278
    • EN300-1858555
    • Inchi: 1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m1/s1
    • InChI Key: ARKPMOZBRKFUHB-RXMQYKEDSA-N
    • SMILES: N1(C)C=NC=C1[C@@H](C)N

Computed Properties

  • Exact Mass: 125.095297364g/mol
  • Monoisotopic Mass: 125.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 94.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 43.8Ų

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858555-0.1g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
0.1g
$993.0 2023-09-18
Enamine
EN300-1858555-5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
5g
$3273.0 2023-09-18
Enamine
EN300-1858555-10.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
10g
$6450.0 2023-05-27
Enamine
EN300-1858555-10g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
10g
$4852.0 2023-09-18
Enamine
EN300-1858555-0.05g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
0.05g
$948.0 2023-09-18
Enamine
EN300-1858555-2.5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1858555-1.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
1g
$1500.0 2023-05-27
Enamine
EN300-1858555-0.5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1858555-0.25g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1858555-5.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
1567939-37-0
5g
$4349.0 2023-05-27

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Related Literature

Additional information on (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine

Recent Advances in the Study of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0)

The compound (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral amine, characterized by its imidazole moiety, has been identified as a key intermediate in the synthesis of novel bioactive molecules targeting various diseases, including neurological disorders and cancer. Recent studies have explored its role in modulating specific biological pathways, making it a promising candidate for drug development.

One of the most notable findings in recent research is the compound's ability to act as a selective ligand for certain G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors involved in numerous physiological processes, and their dysregulation is implicated in various diseases. The (1R)-enantiomer of this compound has demonstrated higher binding affinity and selectivity compared to its (1S)-counterpart, highlighting the importance of chirality in its biological activity. This discovery opens new avenues for the design of more effective and targeted therapies.

In addition to its receptor-binding properties, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine has shown promise as a building block for the synthesis of complex molecules. Researchers have successfully incorporated it into the structure of potential kinase inhibitors, which are crucial for cancer treatment. Kinases play a pivotal role in cell signaling, and their inhibition can halt the proliferation of cancer cells. The unique structural features of this compound contribute to the enhanced stability and bioavailability of the resulting kinase inhibitors.

Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings are particularly relevant for conditions such as Parkinson's disease and depression, where neurotransmitter imbalances are a hallmark. Further research is needed to elucidate the exact mechanisms of action and to assess the compound's efficacy in vivo.

The synthesis and characterization of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine have also been refined in recent years. Advances in asymmetric synthesis techniques have enabled the production of this compound with high enantiomeric purity, which is critical for its biological activity. Moreover, analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the quality and consistency of the synthesized material.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated to determine its suitability as a drug candidate. Additionally, potential side effects and toxicity profiles must be assessed in preclinical studies. Collaborative efforts between academia and industry will be essential to address these challenges and to translate the findings into clinical applications.

In conclusion, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural and functional properties make it a valuable tool for drug discovery and development. Ongoing research is expected to further uncover its potential and to pave the way for novel therapeutic interventions. The integration of this compound into drug design strategies underscores the importance of chiral molecules in achieving targeted and effective treatments.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited